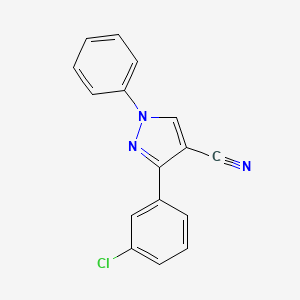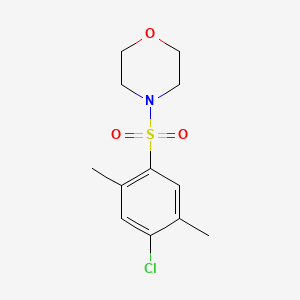
4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a morpholine ring attached to a 4-chloro-2,5-dimethylbenzenesulfonyl group, which imparts specific chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-dimethylbenzenesulfonyl chloride: A precursor in the synthesis of 4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine.
4-Chloro-2,5-dimethylbenzenesulfonamide: A related compound with similar structural features but different reactivity.
4-Chloro-2,5-dimethylbenzenesulfonic acid: Another sulfonyl-containing compound with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the sulfonyl chloride group, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(4-chloro-2,5-dimethylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-9-8-12(10(2)7-11(9)13)18(15,16)14-3-5-17-6-4-14/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJPYUYSKMXVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid](/img/structure/B5742554.png)
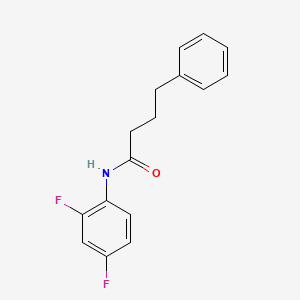

![(5-chloro-2-{[(trifluoroacetyl)oxy]amino}phenyl)(phenyl)methanone](/img/structure/B5742571.png)
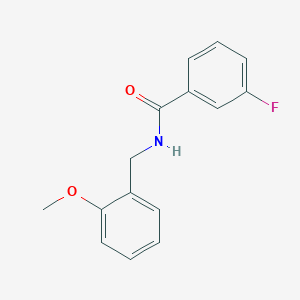
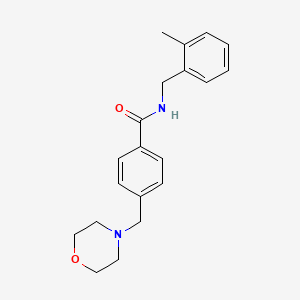
![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone](/img/structure/B5742589.png)
![1-cyclopropyl-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2-propen-1-one](/img/structure/B5742591.png)
![N-[2-(2-methoxyphenyl)ethyl]cycloheptanamine](/img/structure/B5742593.png)
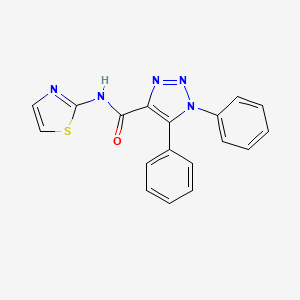
![Methyl 4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}benzoate](/img/structure/B5742620.png)
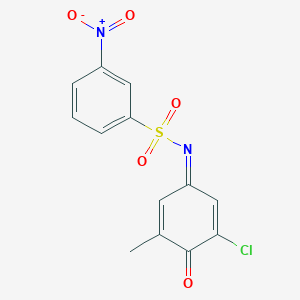
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5742626.png)
